molecular formula C13H9Cl2NO B1452587 2-(3,5-Dichlorobenzoyl)-3-methylpyridine CAS No. 1187165-83-8

2-(3,5-Dichlorobenzoyl)-3-methylpyridine

Cat. No.: B1452587
CAS No.: 1187165-83-8
M. Wt: 266.12 g/mol
InChI Key: NOVLGOMBCNIPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorobenzoyl)-3-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-16-12(8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVLGOMBCNIPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dichlorobenzoyl)-3-methylpyridine is a compound characterized by its unique structural features, including a pyridine ring substituted with a 3,5-dichlorobenzoyl group. Its molecular formula is C13H9Cl2NO, indicating the presence of two chlorine atoms, one nitrogen atom, and a carbonyl group. This compound is significant in medicinal chemistry and material science due to its potential biological activities.

The presence of chlorine atoms on the benzene ring of this compound enhances its reactivity and may influence its biological activity. The compound is synthesized through various methods, primarily involving reactions with arylamine compounds in N,N'-dimethylformamide (DMF) at elevated temperatures.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable pharmacological properties. The following sections summarize key findings regarding its biological activity.

The mechanisms through which compounds like this compound exert their biological effects often involve interactions with specific enzymes or receptors. For example, glycogen phosphorylase inhibitors have been studied for their role in managing hyperglycemia in type 2 diabetes . While direct studies on this compound are scarce, similar derivatives have shown to inhibit key metabolic pathways.

Case Studies

In related research, various derivatives of pyridine have been examined for their biological properties:

  • Glycogen Phosphorylase Inhibition : Acyl ureas were identified as novel inhibitors for glycogen phosphorylase, highlighting the potential for similar compounds to affect glucose metabolism .
  • Antiproliferative Effects : Studies on benzofuran derivatives demonstrated significant antiproliferative activity against lung cancer cell lines (A549 and NCI-H23), suggesting that structural modifications can lead to enhanced biological effects .

Safety and Handling

Due to the chlorinated nature of this compound, caution is advised in handling this compound. Chlorinated aromatic compounds can pose health risks; thus, appropriate safety measures should be taken during synthesis and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3,5-Dichlorobenzoyl)-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dichlorobenzoyl)-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.